molecular formula C19H20N4O3S B2446633 3-methoxy-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 391918-75-5

3-methoxy-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2446633
CAS No.: 391918-75-5
M. Wt: 384.45
InChI Key: LVVJUAKZXIMJCS-UHFFFAOYSA-N
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Description

3-methoxy-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic compound with a molecular formula of C24H24N2O5S. This compound is notable for its unique structure, which includes a triazole ring, a methoxyphenyl group, and a benzamide moiety. It is used in various scientific research applications due to its potential biological activities.

Scientific Research Applications

3-methoxy-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide typically involves multiple steps. One common method includes the condensation of 3-methoxybenzoic acid with 4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium tert-butoxide.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-methoxy-N-{[4-(2-methoxyphenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide: Unique due to its specific substitution pattern and the presence of both methoxy and methylsulfanyl groups.

    4-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide: Similar structure but with a different substitution pattern.

    5-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide: Another similar compound with a different substitution pattern

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-methoxy-N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-25-14-8-6-7-13(11-14)18(24)20-12-17-21-22-19(27-3)23(17)15-9-4-5-10-16(15)26-2/h4-11H,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVJUAKZXIMJCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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